APS-2-79

KSR2 binding affinity ATP-biotin competition structure-activity relationship

Conventional RAF/MEK inhibitors paradoxically reactivate MAPK signaling in RAS-mutant cancers via compensatory feedback. APS-2-79 circumvents this through a unique mechanism: stabilizing KSR in an inactive conformation that blocks RAF heterodimerization and MEK phosphorylation without inhibiting kinase active sites. • KSR2-MEK1 complex antagonist: IC₅₀ 120 ± 23 nM; co-crystal structure (PDB: 5KKR) • RAS-mutant-selective synergy with MEK inhibitors; inactive against BRAF(V600E) • KSR(A690F) mutant and APS-3-77 (IC₅₀ >10 µM) serve as validated controls

Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
Cat. No. B605544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPS-2-79
SynonymsAPS-2-79;  APS 2-79;  APS2-79;  APS-279;  APS 279;  APS279.
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC
InChIInChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26)
InChIKeyPEKZLFZZBGBOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APS-2-79: KSR Scaffold Antagonist for MAPK Pathway Modulation in RAS-Driven Research


APS-2-79 is a first-in-class small molecule antagonist that directly targets the pseudokinase domain of Kinase Suppressor of Ras (KSR), a critical MAPK scaffold protein [1]. Unlike conventional ATP-competitive kinase inhibitors that target RAF or MEK enzymatic activity, APS-2-79 stabilizes a previously unrecognized inactive conformational state of KSR, thereby antagonizing RAF heterodimerization and blocking KSR-bound MEK phosphorylation and activation [1][2]. The compound binds KSR2 within the KSR2-MEK1 complex with an IC₅₀ of 120 ± 23 nM (free-base IC₅₀: 120 nM), as determined by ATP-biotin competition assay [1]. APS-2-79 is supplied as the hydrochloride salt (CAS 2002381-31-7; free base CAS 2002381-25-9) and has been structurally characterized via co-crystallography with KSR2-MEK1 complexes (PDB: 5KKR), confirming its direct engagement of the KSR active site [1]. This compound serves as a validated chemical probe for dissecting scaffold-dependent versus kinase-dependent MAPK signaling outputs in oncogenic RAS research programs.

Why APS-2-79 Cannot Be Substituted by Generic MEK or RAF Inhibitors in KSR-Dependent MAPK Research


Generic substitution with conventional MEK or RAF kinase inhibitors fails to replicate APS-2-79's unique pharmacological profile because APS-2-79 operates through a fundamentally distinct mechanism: scaffold protein conformational stabilization rather than ATP-competitive kinase inhibition [1]. RAF inhibitors (e.g., dabrafenib) and MEK inhibitors (e.g., trametinib, selumetinib) directly block enzymatic active sites but paradoxically induce compensatory feedback reactivation of MAPK signaling in RAS-mutant contexts through enhanced RAF dimerization and KSR-mediated scaffolding [1][2]. APS-2-79 circumvents this limitation by locking KSR in an inactive conformation that prevents both RAF heterodimerization and MEK phosphorylation, a mechanism validated by the compound's complete loss of activity against the KSR(A690F) mutant that signals independently of ATP-binding [1][3]. Furthermore, APS-2-79 does not affect BRAF(V600E)-driven MAPK activation, confirming its selective action on KSR-dependent signaling rather than direct kinase inhibition [1]. This orthogonal mechanism underpins the compound's unique capacity to synergize selectively with MEK inhibitors in RAS-mutant—but not BRAF-mutant—cellular contexts, a property not shared by other quinazoline-containing kinase inhibitors such as lapatinib or sarcatinib [4].

APS-2-79 Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Procurement


Target Engagement: APS-2-79 Binds KSR2 with IC₅₀ of 120 nM, Whereas Structural Analog APS-3-77 Shows No Detectable Binding

APS-2-79 demonstrates direct, quantifiable target engagement to KSR2 within the KSR2-MEK1 complex, with an IC₅₀ of 120 ± 23 nM in ATP-biotin competition assays [1][2]. In contrast, its close structural analog APS-3-77—differing only by the addition of a morpholino-propoxy moiety at the C6 position of the quinazoline core—exhibits no detectable KSR2 binding (IC₅₀ > 10,000 nM), establishing a >80-fold selectivity window derived from this single chemical modification [1][3]. This differential binding translates directly to functional activity: at 5 μM, APS-2-79 significantly suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells (P < 0.0005), whereas APS-3-77 shows no inhibitory effect [1][3]. Importantly, APS-2-79's activity is completely abrogated when tested against the KSR(A690F) mutant, confirming that target engagement requires the intact ATP-binding pocket and that observed cellular effects are on-mechanism rather than off-target artifacts [3].

KSR2 binding affinity ATP-biotin competition structure-activity relationship chemical probe validation

Mechanistic Selectivity: APS-2-79 Suppresses KSR-Dependent but Not BRAF(V600E)-Driven MAPK Signaling, Unlike Dabrafenib

APS-2-79 exhibits a distinct mechanistic selectivity profile that fundamentally differs from direct RAF inhibitors. In 293H cells expressing BRAF(V600E)-Flag, treatment with 5 μM APS-2-79 for 2 hours produces no significant reduction in phosphorylated MEK (pMEK) or ERK (pERK) levels, demonstrating that the compound does not directly inhibit RAF kinase activity [1]. In contrast, the RAF inhibitor dabrafenib (5 μM) completely suppresses BRAF(V600E)-driven MAPK activation under identical conditions [1]. This differential activity is structurally rationalized by co-crystallography (PDB: 5KKR), which reveals that residues critical for APS-2-79 binding—including Thr802 (universally Gly in active RAF homologs) and Phe516/Phe793 (adopting distinct orientations in RAF kinases)—are divergent between KSR and RAF proteins, providing a molecular basis for KSR selectivity over RAF [2]. Additionally, APS-2-79 activity is independent of KSR phosphorylation sites in MEK, as demonstrated by equivalent suppression of KSR-stimulated MAPK signaling in cells expressing wild-type MEK versus MEK(AAAA) mutant (S18A/T23A/S24A/S72A) [3].

MAPK pathway selectivity RAF dimerization scaffold inhibition BRAF mutant models

RAS-Mutant-Selective Synergy with MEK Inhibitors: APS-2-79 Enhances Trametinib Potency in KRAS-Mutant but Not BRAF-Mutant Cancer Cells

APS-2-79 demonstrates statistically significant, RAS-mutant-selective synergy with clinical MEK inhibitors, a property that distinguishes it from other kinase-targeting agents [1]. In combination studies, co-treatment with 1 μM APS-2-79 shifts the cell viability dose-response curve of trametinib in KRAS-mutant cell lines (HCT116, A549) but not in BRAF-mutant cell lines (A375, SK-MEL-239) [1][2]. Bliss independence analysis reveals that APS-2-79 synergizes with multiple MEK inhibitors (trametinib, binimetinib, PD0325901, AZD6244) specifically in RAS-mutant cell lines (HCT116, A549) relative to RAF-mutant cell lines (A375, SK-MEL-239) [3]. Critically, this RAS-mutant-selective synergy is not observed with the structural analog APS-3-77 or with other quinazoline-containing kinase inhibitors such as lapatinib (HER2 inhibitor) or sarcatinib (SRC inhibitor), confirming that the synergy depends specifically on KSR co-modulation rather than off-target quinazoline scaffold effects [4]. The synergistic effect is mechanistically attributed to APS-2-79's ability to antagonize the release of negative feedback signaling that normally limits MEK inhibitor efficacy in RAS-mutant contexts [1].

KRAS mutant cancer MEK inhibitor combination synergy analysis negative feedback antagonism

KSR2 Binding Selectivity Over Related MAPK Kinases: Kinome-Wide Profiling Reveals Distinct Inhibitory Fingerprint

Kinome-wide profiling of APS-2-79 against recombinant MAPK family proteins reveals a selective binding profile that distinguishes it from pan-kinase inhibitors. In direct ATP-biotin competition assays using purified recombinant proteins, APS-2-79 exhibits no detectable binding to CRAF, BRAF, BRAF(V600E), MEK1, or ERK at concentrations up to 10 μM [1]. In contrast, positive control compounds—dabrafenib (for CRAF/BRAF), Wyeth-2b (ATP-competitive MEK1 inhibitor), and SCH772984 (ERK inhibitor)—produce robust probe displacement against their respective targets under identical conditions [1]. Broader kinome screening (246 kinases at 1 μM APS-2-79) identifies a limited set of kinases with partial inhibition, including YES1, ERBB4, FGR, CSK, HCK, and MERTK, though inhibition percentages remain modest relative to KSR2 [1][2]. Notably, APS-2-79 and APS-3-77 share partially overlapping kinome-wide inhibitory profiles, indicating that observed cellular effects unique to APS-2-79 (e.g., RAS-mutant-selective synergy) are attributable to KSR2 target engagement rather than differential off-target kinase inhibition [2].

kinase selectivity profiling off-target analysis MAPK family proteins ATP-biotin competition

Functional Dependence on Wild-Type KSR: APS-2-79 Activity Is Abrogated by KSR(A690F) Mutation, Confirming On-Target Mechanism

APS-2-79's cellular activity is strictly dependent on the presence of wild-type KSR with an intact ATP-binding pocket, providing genetic validation of its on-target mechanism [1]. In 293H cells co-expressing MEK1-GFP and wild-type KSR-Flag, 5 μM APS-2-79 treatment for 2 hours produces significant suppression of phosphorylated MEK and ERK (P < 0.0005, n = 3 biological replicates) [1]. However, when the identical experiment is performed using the KSR(A690F) mutant—a variant predicted to signal independently of ATP-binding—APS-2-79 shows no inhibitory activity [1][2]. This genetic complementation experiment establishes that APS-2-79 requires engagement of the KSR ATP-binding pocket for functional activity, excluding the possibility that observed MAPK suppression results from off-target kinase inhibition or non-specific cytotoxicity [1]. The A690F mutant thus serves as a valuable control for distinguishing KSR-dependent from KSR-independent effects in APS-2-79-treated systems [2].

target validation mutant analysis KSR ATP-binding pocket chemical genetics

Cross-Species Conservation: APS-2-79 Mimics Genetic KSR Suppressor Mutations Identified in Drosophila and C. elegans

APS-2-79 was rationally designed based on forward genetic suppressor screens in Drosophila melanogaster and Caenorhabditis elegans that identified KSR mutations capable of selectively suppressing oncogenic RAS signaling while sparing wild-type RAS function [1][2]. These suppressor mutations (depicted in red) localize to the KSR ATP-binding pocket (yellow) as well as RAF- and MEK-interaction interfaces within the putative RAF-KSR-MEK complex structure [2]. APS-2-79 phenocopies these genetic suppressor alleles by stabilizing an inactive conformational state of KSR that prevents productive RAF heterodimerization and MEK phosphorylation [1]. This evolutionarily conserved mechanism—spanning invertebrates to human KSR2—validates KSR conformational switching as a druggable regulatory node in oncogenic RAS signaling [1][3]. In contrast, most clinically approved MAPK inhibitors (RAF inhibitors, MEK inhibitors) were not derived from genetic suppressor screening and do not recapitulate this mutation-mimetic pharmacology [1].

evolutionary conservation genetic suppressor screen RAS oncogene model organism translation

APS-2-79: Validated Research Applications Stemming from Quantitative Differentiation Evidence


Chemical Probe for Dissecting KSR Scaffold Function Versus RAF/MEK Kinase Activity

Researchers studying MAPK pathway signal transduction can deploy APS-2-79 (5 μM, 2 h treatment) to selectively inhibit KSR scaffold-dependent signaling while leaving direct RAF and MEK kinase activities intact [1]. This application is directly supported by evidence that APS-2-79 does not affect BRAF(V600E)-driven MAPK activation (unlike dabrafenib) and shows no detectable binding to CRAF, BRAF, MEK1, or ERK [1][2]. The KSR(A690F) mutant provides a validated genetic control for confirming on-target effects, as APS-2-79 is completely inactive against this ATP-binding pocket mutant [1]. For SAR studies, APS-3-77 (inactive analog, IC₅₀ >10,000 nM) serves as a structurally matched negative control [2].

Combination Studies with MEK Inhibitors in KRAS-Mutant Cancer Models

Investigators developing combination therapy strategies for KRAS-driven cancers can utilize APS-2-79 (1 μM co-treatment, 72 h) to enhance MEK inhibitor potency specifically in RAS-mutant cell lines [1][2]. This application is validated by Bliss synergy analysis showing significant enhancement of trametinib, binimetinib, PD0325901, and AZD6244 efficacy in KRAS-mutant HCT116 and A549 cells, but not in BRAF-mutant A375 or SK-MEL-239 cells [3]. The RAS-mutant-selective synergy distinguishes APS-2-79 from other quinazoline-containing kinase inhibitors (lapatinib, sarcatinib), which show no such selectivity [4]. Recommended cell lines: HCT116 (KRAS G13D), A549 (KRAS G12S), LOVO (KRAS G13D), CALU-6 (KRAS Q61K), SW620 (KRAS G12V).

Target Validation Using Genetic Complementation with KSR Mutants

Laboratories performing target deconvolution or mechanism-of-action studies can employ APS-2-79 in conjunction with KSR wild-type and KSR(A690F) mutant expression constructs to definitively attribute phenotypes to KSR engagement [1]. The complete loss of APS-2-79 activity in cells expressing the ATP-binding pocket mutant KSR(A690F) (P < 0.0005, n = 3) provides rigorous genetic evidence that observed effects require direct KSR active site binding [1][2]. This experimental design is particularly valuable when interpreting results from large-scale chemical screens or when differentiating between KSR-dependent and KSR-independent mechanisms of action.

Structural Biology and Biophysical Studies of KSR Conformational Switching

Structural biologists and biochemists investigating pseudokinase regulation can utilize APS-2-79 as a tool compound to trap and stabilize the inactive conformational state of KSR for X-ray crystallography, cryo-EM, or HDX-MS studies [1]. The co-crystal structure of APS-2-79 bound to the KSR2-MEK1 complex (PDB: 5KKR) provides atomic-resolution detail of the compound's binding mode, including critical contacts with Thr802, Phe516, and Phe793 that underlie KSR-over-RAF selectivity [1][2]. APS-2-79's 120 nM binding affinity (IC₅₀) enables robust occupancy at concentrations achievable in biochemical reconstitution systems [3].

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